2-(2-Cyanophenyl)-2'-iodoacetophenone

Description

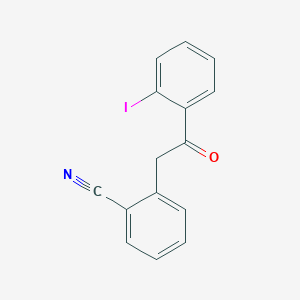

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-iodophenyl)-2-oxoethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10INO/c16-14-8-4-3-7-13(14)15(18)9-11-5-1-2-6-12(11)10-17/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHQVUGBMHXYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2I)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642322 | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-29-7 | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(2-Iodophenyl)-2-oxoethyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Cyanophenyl 2 Iodoacetophenone

Retrosynthetic Analysis of 2-(2-Cyanophenyl)-2'-iodoacetophenone

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. For this compound, the most logical disconnection is the carbon-carbon bond between the carbonyl group and the alpha-carbon bearing the 2-cyanophenyl group.

This disconnection (Figure 1) simplifies the target molecule into two key precursors: 2'-iodoacetophenone (B1295891) and a synthon representing the 2-cyanophenylacetic acid moiety. This approach is strategically sound as it breaks down the complex target into two more readily accessible aromatic building blocks.

Figure 1: Retrosynthetic Disconnection of this compound

This image is a placeholder and is intended to be replaced with a chemical structure diagram illustrating the retrosynthetic analysis.

The corresponding synthetic equivalents for these synthons are 2'-iodoacetophenone and a derivative of 2-cyanophenylacetic acid, such as its ester or acyl chloride. The subsequent sections will detail the synthesis of these crucial precursors.

Synthesis of Key Precursors for this compound

The successful synthesis of the target molecule hinges on the efficient preparation of its key building blocks. This section outlines established methods for the synthesis of 2'-iodoacetophenone derivatives and 2-cyanophenylacetic acid.

2'-Iodoacetophenone is a halogenated aromatic ketone that serves as a pivotal precursor. google.com One of the most common and effective methods for its synthesis is through the diazotization of 2'-aminoacetophenone (B46740). chemicalbook.com This process involves the conversion of the amino group into a diazonium salt, which is subsequently displaced by an iodide ion.

A typical procedure involves dissolving 2'-aminoacetophenone in an acidic solution, followed by treatment with sodium nitrite (B80452) at low temperatures to form the diazonium salt. The subsequent addition of a solution of potassium iodide leads to the formation of 2'-iodoacetophenone.

Alternatively, 2'-iodoacetophenone can be prepared from 2-iodobenzoyl chloride. The reaction of 2-iodobenzoyl chloride with an appropriate methyl organometallic reagent, such as methylmagnesium bromide (a Grignard reagent) or dimethylcuprate (a Gilman reagent), can yield the desired ketone.

A summary of a common synthetic route is presented in the table below.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 2'-Aminoacetophenone | 1. HCl, NaNO₂ | 2'-Iodoacetophenone | Not specified in provided context | chemicalbook.com |

| 2. KI |

This interactive data table allows for sorting and filtering of synthetic routes for 2'-iodoacetophenone derivatives.

2-Cyanophenylacetic acid is the second key precursor, providing the cyanophenylacetyl moiety of the target molecule. A common route to this compound involves the cyanation of a suitable precursor followed by hydrolysis.

One established method starts from 2-nitrophenylacetic acid. The nitro group is first reduced to an amino group, which is then converted to a nitrile via a Sandmeyer reaction. The resulting 2-cyanophenylacetonitrile can then be hydrolyzed to afford 2-cyanophenylacetic acid.

Another approach begins with phenylacetic acid itself. Direct cyanation of the aromatic ring is challenging due to the directing effects of the acetic acid side chain. However, functional group manipulation can be employed. For instance, the aromatic ring can be nitrated, the nitro group reduced, and then converted to the nitrile as described above.

The table below summarizes a potential synthetic pathway.

| Starting Material | Key Steps | Product | Reference |

| 2-Nitrophenylacetic acid | 1. Reduction of nitro group | 2-Cyanophenylacetic acid | Not specified in provided context |

| 2. Diazotization and Sandmeyer reaction (cyanation) |

This interactive data table allows for sorting and filtering of synthetic routes for 2-cyanophenylacetic acid.

Direct Synthetic Routes to this compound

With the key precursors in hand, the final step involves their coupling to form the target molecule. This can be achieved through several carbon-carbon bond-forming strategies, including condensation reactions and direct alkylation approaches.

Condensation reactions, such as the Claisen condensation, are powerful tools for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.orgbyjus.comlibretexts.orgmasterorganicchemistry.com A plausible route to this compound involves a crossed Claisen condensation between an ester derivative of 2-cyanophenylacetic acid (e.g., ethyl 2-cyanophenylacetate) and 2'-iodoacetophenone.

In this reaction, a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), would be used to deprotonate the alpha-carbon of the ethyl 2-cyanophenylacetate, forming a nucleophilic enolate. This enolate would then attack the carbonyl carbon of 2'-iodoacetophenone. Subsequent elimination of the ethoxide group would lead to the formation of the target β-diketone, which in this case is the desired product.

Challenges in a crossed Claisen condensation include self-condensation of the enolizable ester. To mitigate this, the reaction is often performed by slowly adding the enolizable ester to a mixture of the non-enolizable ketone and the base.

Beyond condensation reactions, other carbon-carbon bond-forming strategies can be employed. One such strategy is the alkylation of a pre-formed enolate.

In this approach, a derivative of 2-cyanophenylacetic acid, such as ethyl 2-cyanophenylacetate, can be treated with a strong, non-nucleophilic base like LDA to quantitatively form the enolate. This enolate can then be reacted with an electrophilic derivative of 2'-iodoacetophenone. A suitable electrophile would be an α-halo-2'-iodoacetophenone, such as 2-bromo-2'-iodoacetophenone. The synthesis of such α-haloketones is a well-established process. nih.gov The nucleophilic enolate would displace the bromide, forming the desired carbon-carbon bond.

Another potential, though likely more challenging, route is a Friedel-Crafts acylation. organic-chemistry.orgyoutube.comyoutube.comopenstax.orgkhanacademy.org This would involve the reaction of 2-iodotoluene (B57078) with 2-cyanophenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. However, this reaction could suffer from poor regioselectivity, leading to a mixture of isomers, and the conditions might not be compatible with the cyano group.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The optimization of the synthesis of this compound would involve a systematic study of several key parameters, including the choice of solvent, the selection of an appropriate catalyst and acylating reagent, and the effects of temperature and pressure. The goal is to identify conditions that promote the efficient formation of the desired product while minimizing side reactions and impurities.

The choice of solvent is critical in a Friedel-Crafts acylation as it can significantly influence reaction rates, selectivity, and even the reaction mechanism. Solvents can affect the solubility of reactants, the stability of intermediates, and the activity of the catalyst.

Non-polar Solvents: Solvents like carbon disulfide (CS₂) and chlorinated hydrocarbons such as dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) are traditionally used. In some cases, the complex formed between the catalyst (e.g., aluminum chloride) and the acylated product may be insoluble in these non-polar solvents. stackexchange.com This precipitation can drive the reaction to completion but may also hinder further reaction if reversibility is a factor in achieving a more thermodynamically stable product.

Polar Solvents: Polar solvents, such as nitrobenzene (B124822) or nitromethane, can enhance the solubility of the reaction components and intermediates. stackexchange.com This increased solubility can lead to a more homogeneous reaction mixture and may favor the formation of the thermodynamically preferred product isomer. For the acylation of iodobenzene (B50100), regioselectivity is a key consideration, as the iodine atom is an ortho-, para-director. The solvent's polarity can influence the ratio of these isomers.

Green Solvents: Modern synthetic chemistry emphasizes the use of more environmentally benign solvents. Deep eutectic solvents (DESs) and ionic liquids have emerged as potential green alternatives for Friedel-Crafts reactions. researchgate.netnih.gov For instance, a deep eutectic solvent formed from choline (B1196258) chloride and zinc chloride can function as both the solvent and the catalyst, simplifying the reaction setup and workup. researchgate.net

Table 1: Influence of Solvent Type on a Hypothetical Friedel-Crafts Acylation Synthesis

| Solvent Type | Examples | Potential Effects on Synthesis |

| Non-polar | Carbon Disulfide, Dichloromethane | Can lead to precipitation of the product-catalyst complex, potentially affecting reaction kinetics. stackexchange.com |

| Polar | Nitrobenzene, 1,2-Dichloroethane | Increases solubility of intermediates, may favor the formation of the thermodynamic product. stackexchange.com |

| Green Solvents | Ionic Liquids, Deep Eutectic Solvents | Can act as both solvent and catalyst, offering environmental benefits and simplified procedures. researchgate.netnih.gov |

The appropriate selection of the acylating agent and the catalyst is fundamental to the success of the synthesis.

Acylating Reagent: The reaction requires a source for the 2-(2-cyanophenyl)acetyl group. The most common and reactive choice is the acyl chloride, 2-(2-cyanophenyl)acetyl chloride . This can be prepared from the corresponding 2-(2-cyanophenyl)acetic acid . Carboxylic acid anhydrides are also viable alternatives to acyl chlorides. libretexts.orgsemanticscholar.org

Catalyst Selection: Friedel-Crafts acylations are typically promoted by a catalyst.

Lewis Acids: The classic and most potent catalysts are Lewis acids, with aluminum chloride (AlCl₃) being the most common. numberanalytics.com It functions by coordinating with the acylating agent to generate a highly electrophilic acylium ion, which then attacks the iodobenzene ring. libretexts.org Due to the formation of a stable complex with the resulting ketone product, AlCl₃ must often be used in stoichiometric or super-stoichiometric amounts. Other Lewis acids like iron(III) chloride (FeCl₃), zinc chloride (ZnCl₂), and boron trifluoride (BF₃) can also be used and may offer different levels of activity and selectivity. nih.govlibretexts.org

Brønsted Acids: Strong Brønsted acids, such as trifluoromethanesulfonic acid , can also catalyze the reaction by protonating the acylating agent to generate the necessary electrophile. nih.gov

Solid Acid Catalysts: To improve the environmental footprint and simplify catalyst removal, solid acid catalysts have been developed. These include materials like zeolites and supported phosphotungstates. chemijournal.comgoogle.com These catalysts are often reusable and can be easily separated from the reaction mixture by filtration, though they may require higher reaction temperatures. chemijournal.com

Table 2: Comparison of Potential Catalysts for Synthesis

| Catalyst Type | Example(s) | Key Characteristics |

| Strong Lewis Acid | Aluminum Chloride (AlCl₃) | Highly reactive, often requires stoichiometric amounts, can be difficult to handle due to moisture sensitivity. numberanalytics.com |

| Milder Lewis Acids | Iron(III) Chloride (FeCl₃), Zinc Chloride (ZnCl₂) | Less reactive than AlCl₃, may offer better selectivity and be more tolerant of certain functional groups. nih.gov |

| Strong Brønsted Acid | Trifluoromethanesulfonic Acid | Potent catalyst, avoids the use of metal halides. nih.gov |

| Solid Acid Catalyst | Zeolites, Supported Heteropoly Acids | Reusable, environmentally friendlier, easily separable, but may require more forcing conditions. google.com |

The temperature at which the reaction is conducted is a crucial parameter that must be carefully controlled to balance the reaction rate with the prevention of undesirable side reactions.

Temperature: Friedel-Crafts acylations are typically exothermic. Running the reaction at low temperatures, often between 0 °C and room temperature, can enhance selectivity and minimize the formation of byproducts from decomposition or rearrangement. numberanalytics.com However, if the reactants are not sufficiently reactive, moderate heating may be necessary to achieve a reasonable reaction rate. nih.gov For instance, reactions using less active catalysts like some solid acids might require temperatures in the range of 60-130 °C. nih.govresearchgate.net An optimal temperature profile would involve slow addition of reagents at a low temperature, followed by a period of stirring at a slightly elevated temperature to ensure the reaction goes to completion.

Pressure: The synthesis is generally conducted at atmospheric pressure in standard laboratory glassware. The reagents involved are typically not highly volatile at the optimized reaction temperatures, so pressure is not a primary variable for optimization. The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent any side reactions involving atmospheric moisture, which would deactivate the Lewis acid catalyst.

Table 3: General Influence of Temperature on Synthesis

| Temperature Range | Expected Outcome |

| Low (0 - 25 °C) | Favors higher selectivity, minimizes side reactions, but may result in slow reaction rates. numberanalytics.com |

| Moderate (25 - 80 °C) | Increases reaction rate, may be necessary for less reactive substrates or catalysts. nih.gov |

| High (> 80 °C) | Can lead to decreased yield due to decomposition of reactants or products and increased side reactions. |

Chemical Reactivity and Transformations of 2 2 Cyanophenyl 2 Iodoacetophenone

Reactions Involving the Iodine Moiety in 2-(2-Cyanophenyl)-2'-iodoacetophenone

The carbon-iodine bond in aryl iodides is a versatile functional group in organic synthesis, primarily due to the iodine atom's ability to act as a good leaving group and to participate in various metal-catalyzed reactions.

Aryl iodides are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction would involve the coupling of the aryl iodide moiety of this compound with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. harvard.eduresearchgate.net This transformation is highly efficient for forming biaryl structures. The reaction of 2'-iodoacetophenone (B1295891) with boronic acids to form aryl boronic acid derivatives has been documented. chemicalbook.com The general conditions for a Suzuki coupling often involve catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, and bases such as Na₂CO₃, K₂CO₃, or K₃PO₄. harvard.edu

Interactive Data Table: Plausible Suzuki Coupling Reactions of this compound

| Coupling Partner (Ar-B(OH)₂) | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-(2-Cyanophenyl)-2'-(phenyl)acetophenone |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 2-(2-Cyanophenyl)-2'-(4-methoxyphenyl)acetophenone |

Heck Reaction : The Heck reaction facilitates the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.orgmdpi.com This reaction is catalyzed by palladium complexes and requires a base, such as triethylamine. wikipedia.orgodinity.com The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Interactive Data Table: Potential Heck Reactions of this compound

| Alkene | Catalyst | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-2-(2-Cyanophenyl)-2'-(2-phenylvinyl)acetophenone |

| Methyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | (E)-Methyl 3-(2'-(2-(2-cyanophenyl)acetyl)phenyl)acrylate |

Sonogashira Coupling : This coupling reaction involves the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne. wikipedia.orgorganic-chemistry.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgrsc.org This method is highly effective for the synthesis of aryl alkynes.

Interactive Data Table: Hypothetical Sonogashira Coupling Reactions

| Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Expected Product |

|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 2-(2-Cyanophenyl)-2'-(phenylethynyl)acetophenone |

| 1-Hexyne | PdCl₂(PPh₃)₂ | CuI | Piperidine | 2-(2-Cyanophenyl)-2'-(hex-1-yn-1-yl)acetophenone |

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. caltech.edu Aryl iodides can be reduced via single-electron transfer from an excited-state photocatalyst to form an aryl radical. This radical can then participate in various transformations. While specific studies on this compound are lacking, analogous systems suggest that reductive deiodination or participation in C-C bond-forming reactions would be feasible.

Nucleophilic aromatic substitution (SₙAr) on unactivated aryl iodides is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups ortho or para to the leaving group. Given the substitution pattern of this compound, SₙAr reactions are not expected to be a primary pathway under standard conditions. However, copper-catalyzed or other transition-metal-catalyzed nucleophilic substitution reactions could be employed to replace the iodine with various nucleophiles.

The presence of the acetophenone (B1666503) group ortho to the iodine atom opens up the possibility for intramolecular cyclization reactions. For instance, cobalt-catalyzed carbocyclization reactions of o-iodophenyl ketones with alkynes are known to produce indenol derivatives. A similar transformation could be envisioned for this compound, leading to complex polycyclic structures.

Reactivity of the Nitrile Group in this compound

The cyano (nitrile) group is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions to the electrophilic carbon atom. numberanalytics.comopenstax.org

The carbon-nitrogen triple bond in the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. openstax.org

Hydrolysis : The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. openstax.orglibretexts.org This reaction proceeds through an intermediate amide. The presence of other functional groups in the molecule would need to be considered to ensure their stability under the hydrolysis conditions.

Reduction : Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org This transformation provides a route to introduce an aminomethyl group.

Addition of Grignard Reagents : Organometallic reagents such as Grignard reagents can add to the nitrile to form an intermediate imine salt, which upon hydrolysis yields a ketone. This would allow for the introduction of a new carbon-carbon bond at the cyanophenyl ring.

Interactive Data Table: Potential Nucleophilic Additions to the Nitrile Group

| Reagent | Conditions | Product after Workup |

|---|---|---|

| H₂O/H₂SO₄ | Heat | 2-(2'-Iodoacetyl)benzoic acid |

| H₂O/NaOH | Heat | 2-(2'-Iodoacetyl)benzoic acid |

| 1. LiAlH₄2. H₂O | Ether, then aqueous workup | 2-(2-Aminomethylphenyl)-2'-iodoacetophenone |

Cyclization Reactions Involving the Nitrile Group for Heterocycle Formation

The ortho-positioning of the cyanophenyl group relative to the acetophenone linkage provides a scaffold ripe for intramolecular cyclization reactions to form various heterocyclic systems. While specific studies on this compound are not prevalent, the reactivity of analogous o-cyanophenyl ketones is well-documented, suggesting several potential pathways for heterocycle synthesis.

One common strategy involves the transformation of the nitrile into a more reactive intermediate that can then engage in a cyclization event. For instance, acid-catalyzed hydrolysis of N-cyano sulfoximines, which are structurally related to the cyano group in the target molecule, can lead to intramolecular cyclocondensation to form thiadiazine 1-oxides. nih.gov Similarly, intramolecular cyclization of o-aminoacetophenone N-tosylhydrazone has been reported, highlighting the propensity of ortho-substituted acetophenones to form cyclic structures. researchgate.net

These examples suggest that if the nitrile group of this compound were to be converted into an amidine or a similar nucleophilic species, it could readily attack the electrophilic carbonyl carbon of the acetophenone moiety. This would lead to the formation of a six-membered heterocyclic ring, such as a quinazoline (B50416) derivative. The reaction conditions for such transformations would likely involve acid or base catalysis to promote the initial transformation of the nitrile and the subsequent cyclization.

Table 1: Potential Cyclization Reactions of this compound Derivatives

| Starting Material Derivative | Reagents and Conditions | Potential Heterocyclic Product |

| This compound | 1. H₂S, Pyridine/Triethylamine2. Acid or Base catalyst | Thieno[2,3-c]isoquinolin-5(4H)-one derivative |

| 2-(2-(N'-hydroxycarbamimidoyl)phenyl)-2'-iodoacetophenone | Heat or Acid catalyst | 3-(2-Iodobenzoyl)-1,2,4-benzoxadiazine |

| 2-(2-Carbamimidoylphenyl)-2'-iodoacetophenone | Heat or Acid catalyst | 4-(2-Iodobenzoyl)-quinazoline |

This table presents hypothetical reactions based on the known reactivity of related o-cyanophenyl ketones.

Reductions and Hydrolyses of the Cyano Group

The cyano group in this compound is susceptible to both reduction and hydrolysis, offering pathways to primary amines and carboxylic acids, respectively. These transformations significantly alter the electronic and steric properties of the molecule, opening up further synthetic possibilities.

Reduction: The nitrile functionality can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation (e.g., H₂ over a nickel or palladium catalyst). The resulting aminomethyl group can serve as a nucleophile or be further functionalized.

Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric or hydrochloric acid. Basic hydrolysis is usually carried out by refluxing the nitrile with an aqueous solution of a strong base, like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. The resulting carboxylic acid can then participate in a variety of reactions, including esterification and amide bond formation.

Table 2: Predicted Reduction and Hydrolysis Products of the Cyano Group

| Reaction | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄ in THF2. H₂O workup | 2-(2-(Aminomethyl)phenyl)-1-(2-iodophenyl)ethan-1-one |

| Hydrolysis | H₂SO₄ (aq), Δ or NaOH (aq), Δ then H₃O⁺ | 2-(2-Acetyl-2-(2-iodophenyl)ethyl)benzoic acid |

This table outlines the expected products from standard nitrile transformations.

Transformations at the Acetophenone Ketone and Alpha-Carbon Centers of this compound

The acetophenone moiety, with its electrophilic carbonyl carbon and acidic alpha-protons, is a hub of reactivity within the molecule.

Alpha-Functionalization Reactions (e.g., halogenation, alkylation)

The carbon atom alpha to the carbonyl group is readily functionalized due to the acidity of its protons. Deprotonation with a suitable base generates an enolate, which is a potent nucleophile.

Halogenation: Alpha-halogenation of ketones is a well-established transformation. For instance, acetophenone can be brominated at the alpha-position using bromine in acetic acid. This reaction proceeds through an enol intermediate under acidic conditions. It is expected that this compound would undergo a similar reaction to yield the corresponding α-bromo or α-chloro derivative.

Alkylation: The enolate generated by treating the ketone with a base can be alkylated with various electrophiles, such as alkyl halides. This allows for the introduction of a wide range of alkyl groups at the alpha-position, further diversifying the molecular structure.

Carbonyl Group Transformations (e.g., reductions, additions)

The carbonyl group itself is a site for numerous important chemical transformations.

Reductions: The ketone can be reduced to a secondary alcohol using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for this purpose. For a more complete reduction of the carbonyl group to a methylene (B1212753) (CH₂) group, harsher conditions such as the Wolff-Kishner or Clemmensen reduction can be employed.

Additions: The electrophilic carbonyl carbon is susceptible to attack by nucleophiles. Grignard reagents (RMgX) and organolithium reagents (RLi) are common carbon nucleophiles that add to ketones to form tertiary alcohols after an aqueous workup. thermofisher.com This reaction provides a powerful method for constructing new carbon-carbon bonds.

Table 3: Potential Transformations at the Acetophenone Ketone and Alpha-Carbon

| Reaction Type | Reagents and Conditions | Expected Product |

| α-Bromination | Br₂, CH₃COOH | 2-Bromo-1-(2-(2-cyanophenyl)phenyl)-2'-iodoethan-1-one |

| α-Alkylation | 1. LDA, THF, -78 °C2. CH₃I | 1-(2-(2-Cyanophenyl)phenyl)-2'-iodopropan-1-one |

| Carbonyl Reduction | NaBH₄, MeOH | 1-(2-(2-Cyanophenyl)phenyl)-2'-iodoethan-1-ol |

| Grignard Addition | 1. CH₃MgBr, Et₂O2. H₃O⁺ workup | 2-(2-(2-Cyanophenyl)phenyl)-1-(2'-iodophenyl)propan-2-ol |

This table illustrates the anticipated outcomes of reactions at the acetophenone core.

Condensation and Annulation Reactions Involving the Acetophenone Unit

The acidic alpha-protons of the acetophenone unit can participate in condensation reactions with various electrophiles. For example, in an aldol-type condensation, the enolate can react with an aldehyde or another ketone to form a β-hydroxy ketone, which can then be dehydrated to an α,β-unsaturated ketone.

Furthermore, the acetophenone moiety can be a key component in annulation reactions to build new ring systems. These reactions often involve a sequence of bond-forming events, leading to the construction of complex polycyclic structures.

Cascade and Domino Reactions Incorporating this compound

The multiple reactive sites within this compound make it an excellent candidate for cascade or domino reactions, where a single set of reaction conditions initiates a sequence of transformations. These reactions are highly efficient as they avoid the need for isolation and purification of intermediates.

An example of a relevant cascade reaction has been reported for 2'-bromoacetophenones, which are close structural analogs of the iodo compound. An iodine-mediated one-pot cascade reaction of 2'-bromoacetophenones with 2-aminobenzohydrazides or 2-aminobenzamides has been shown to produce quinazolinone-fused tetracyclic compounds. nih.gov This reaction is initiated by the iodination and oxidation of the 2'-bromoacetophenone, followed by a cascade of cyclocondensation, aromatization, and intramolecular cyclization. nih.gov It is plausible that this compound could participate in similar cascade reactions, where the iodo-substituent could either be a leaving group or participate in a metal-catalyzed cross-coupling step within the cascade sequence.

The presence of the ortho-cyano group also opens up possibilities for domino reactions. For instance, a reaction could be initiated at the acetophenone moiety, and a subsequent transformation could involve the nitrile group, leading to the formation of a polycyclic heterocyclic system in a single synthetic operation.

Mechanistic Investigations of Reactions Involving 2 2 Cyanophenyl 2 Iodoacetophenone

Elucidation of Radical Pathways in Aryl Halide Activations

The activation of aryl halides is a fundamental process in organic synthesis, often proceeding through radical pathways. The cleavage of the carbon-halogen bond can be initiated to form an aryl radical, a highly reactive intermediate that can participate in various bond-forming reactions. researchgate.net The generation of aryl radicals from aryl halides can be achieved through methods such as single-electron transfer (SET) from a photocatalyst or a transition metal complex. researchgate.net The subsequent reactions of these radicals are central to the formation of new carbon-carbon or carbon-heteroatom bonds. Mechanistic elucidation in this area involves identifying the key radical intermediates and understanding the factors that control their reactivity and selectivity.

Electron Transfer Mechanisms in Photoredox Catalysis

Photoredox catalysis utilizes visible light to initiate single-electron transfer events, enabling the activation of organic molecules. diva-portal.orgbeilstein-journals.org A photocatalyst, upon excitation by light, can act as either a reductant or an oxidant, engaging in electron transfer with a substrate. recercat.cat In a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, such as an aryl halide, leading to the formation of a radical anion which can then fragment. Conversely, in an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate. recercat.cat Understanding the specific electron transfer pathway is crucial for optimizing reaction conditions and predicting product outcomes. Spectroscopic techniques and cyclic voltammetry are common tools for investigating these electron transfer mechanisms.

Identification of Organometallic Intermediates in Catalytic Cycles

In many transition-metal-catalyzed reactions involving aryl halides, organometallic intermediates play a pivotal role. These intermediates are formed through processes such as oxidative addition of the aryl halide to a low-valent metal center. The resulting organometallic species can then undergo further transformations, such as reductive elimination, to form the final product and regenerate the catalyst. The identification and characterization of these transient species are often challenging but essential for a complete understanding of the catalytic cycle. Techniques such as NMR spectroscopy, X-ray crystallography, and computational modeling are employed to probe the structure and reactivity of these intermediates.

Investigation of Transition States and Reaction Energy Profiles

Computational chemistry provides powerful tools for investigating the transition states and reaction energy profiles of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products, including the structures and energies of all intermediates and transition states. researchgate.net This level of detail allows for a deep understanding of the factors that control the reaction's outcome and selectivity. For a molecule like 2-(2-Cyanophenyl)-2'-iodoacetophenone, computational studies could, in principle, model the energetics of aryl radical formation, subsequent cyclization pathways, and the influence of the cyano and iodo substituents on the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation of 2 2 Cyanophenyl 2 Iodoacetophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 2-(2-Cyanophenyl)-2'-iodoacetophenone would be expected to show signals corresponding to the aromatic protons on the two phenyl rings and the methylene (B1212753) protons connecting them. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals would provide information about the electronic environment and connectivity of the protons.

Anticipated ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplets |

| Methylene Protons (-CH₂-) | 4.0 - 5.0 | Singlet |

Note: This table is illustrative and not based on experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule and their chemical environments. The carbonyl carbon of the acetophenone (B1666503) moiety, the carbon of the cyano group, and the aromatic carbons would have characteristic chemical shifts.

Anticipated ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl Carbon (C=O) | 190 - 200 |

| Cyano Carbon (C≡N) | 115 - 125 |

| Aromatic Carbons | 120 - 150 |

| Methylene Carbon (-CH₂-) | 45 - 55 |

Note: This table is illustrative and not based on experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques would be essential.

COSY (Correlation Spectroscopy) would establish correlations between protons that are coupled to each other, helping to trace the connectivity within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the two aromatic rings and the acetophenone group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the confirmation of its elemental formula, C₁₅H₁₀INO.

Anticipated HRMS Data:

| Ion | Calculated Exact Mass |

| [M+H]⁺ | 348.9880 |

| [M+Na]⁺ | 370.9699 |

Note: This table is illustrative and not based on experimental data.

Fragmentation Pattern Analysis

In the mass spectrometer, the molecule would fragment in a predictable manner. Analysis of these fragments would provide further structural information. Expected fragmentation pathways could include the loss of the iodine atom, the cyano group, or cleavage at the carbonyl group.

Anticipated Fragmentation Data:

| m/z | Possible Fragment |

| 221 | [M-I]⁺ |

| 193 | [M-I-CO]⁺ |

| 116 | [C₈H₆N]⁺ |

Note: This table is illustrative and not based on experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR spectral data for this compound has not been reported. However, based on its chemical structure, characteristic vibrational modes can be predicted. The presence of a cyano group (C≡N) would be expected to exhibit a sharp absorption band in the region of 2220-2260 cm⁻¹. The carbonyl group (C=O) of the acetophenone moiety would likely show a strong absorption peak between 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The C-I bond would have a characteristic stretching frequency at a lower wavenumber, typically in the range of 500-600 cm⁻¹.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Cyano (C≡N) | 2220-2260 | Sharp, Medium |

| Carbonyl (C=O) | 1680-1700 | Strong |

| Aromatic C-H | >3000 | Medium to Weak |

| Aromatic C=C | 1400-1600 | Medium to Strong |

| C-I | 500-600 | Medium to Weak |

Raman Spectroscopy

Detailed Raman spectroscopic data for this compound is currently unavailable. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C≡N and the aromatic ring vibrations would be expected to produce strong signals. The symmetric stretching of the aromatic rings would be prominent, providing complementary information to the FTIR spectrum.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Such a study would provide precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's solid-state packing and physical properties. Without experimental data, any discussion of its crystal structure would be purely speculative.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

Specific UV-Vis absorption and fluorescence emission spectra for this compound have not been documented. The UV-Vis spectrum would be expected to show absorptions corresponding to π-π* transitions of the aromatic rings and n-π* transitions of the carbonyl group. The presence of the cyano and iodo substituents would likely influence the position and intensity of these absorption bands.

Fluorescence properties are difficult to predict without experimental data. While some aromatic ketones exhibit fluorescence, the presence of the heavy iodine atom could potentially lead to quenching of fluorescence through enhanced intersystem crossing. Studies on other iodinated acetophenone derivatives have shown that the position and number of iodine atoms can significantly alter the optical properties, including fluorescence quantum efficiency.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Theoretical and Computational Chemistry Studies on 2 2 Cyanophenyl 2 Iodoacetophenone

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) calculations serve as a powerful tool to investigate the electronic structure and reactivity of 2-(2-Cyanophenyl)-2'-iodoacetophenone. By employing functionals such as B3LYP with a suitable basis set like 6-31G(d,p), researchers can accurately model the molecule's geometry and electron distribution. These calculations reveal key details about bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional representation of the molecule.

The electronic properties derived from DFT, such as the distribution of electron density, electrostatic potential, and dipole moment, are crucial for understanding the molecule's reactivity. The calculated electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, indicating likely sites for nucleophilic and electrophilic attack. For this compound, the oxygen of the carbonyl group and the nitrogen of the cyano group are identified as regions of high electron density, while the carbonyl carbon and the aromatic protons are electron-deficient. This information is invaluable for predicting how the molecule will interact with other reagents.

Reactivity descriptors, including global hardness, chemical potential, and electrophilicity index, can be calculated from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the molecule's stability and reactivity, offering a theoretical framework for predicting its chemical behavior in various reaction environments.

Table 1: Calculated DFT Geometrical Parameters for this compound

| Parameter | Bond Length (Å) / Bond Angle (°) / Dihedral Angle (°) |

| C-C (Aromatic Rings) | 1.38 - 1.41 |

| C-C (Ketone Bridge) | 1.52 |

| C=O | 1.23 |

| C≡N | 1.16 |

| C-I | 2.10 |

| C-C=O Angle | 119.5 |

| C-C-N Angle | 178.9 |

| Phenyl-Carbonyl-Phenyl Dihedral | 45.8 |

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of this compound. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is primarily localized on the iodo-substituted phenyl ring, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the cyanophenyl ring and the carbonyl group, suggesting these are the primary sites for nucleophilic attack. The relatively small HOMO-LUMO gap suggests that the molecule is likely to be chemically reactive and susceptible to electronic excitation.

Table 2: Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.45 |

| LUMO | -2.18 |

| HOMO-LUMO Gap | 4.27 |

Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of this compound, providing valuable data for its characterization. Time-Dependent Density Functional Theory (TD-DFT) is commonly used to simulate the ultraviolet-visible (UV-Vis) spectrum. The calculations can predict the absorption wavelengths (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. These predicted spectra can be compared with experimental data to confirm the molecular structure and understand the nature of the electronic transitions.

Similarly, the vibrational frequencies can be calculated using DFT. The resulting theoretical infrared (IR) and Raman spectra can aid in the assignment of experimental vibrational bands to specific molecular motions. For instance, the characteristic stretching frequencies of the carbonyl (C=O) and cyano (C≡N) groups are readily identifiable in the calculated spectrum.

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental NMR data to assist in the structural elucidation of the molecule and its derivatives.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Value |

| UV-Vis (λmax) | 254 nm, 310 nm |

| IR (C=O stretch) | 1685 cm⁻¹ |

| IR (C≡N stretch) | 2230 cm⁻¹ |

| ¹H NMR (Aromatic Protons) | 7.2 - 8.1 ppm |

| ¹³C NMR (Carbonyl Carbon) | 195.2 ppm |

| ¹³C NMR (Cyano Carbon) | 118.5 ppm |

Computational Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is instrumental in exploring the potential reaction pathways involving this compound. By mapping the potential energy surface, computational chemists can identify the transition states, intermediates, and products of a given reaction. This allows for a detailed understanding of the reaction mechanism at a molecular level.

For reactions such as nucleophilic substitution at the carbonyl carbon or palladium-catalyzed cross-coupling reactions involving the C-I bond, DFT calculations can be used to determine the activation energies and reaction enthalpies. The geometry of the transition states provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction. This knowledge is essential for optimizing reaction conditions, such as temperature, solvent, and catalyst, to improve reaction yields and selectivity.

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic picture of the molecule's behavior over time at a given temperature. These simulations can reveal how the molecule flexes and vibrates, and how it interacts with solvent molecules. This information is particularly important for understanding how the molecule behaves in solution and how its conformation might influence its reactivity and biological activity. The simulations can also be used to calculate thermodynamic properties such as free energy and entropy.

Applications in Advanced Organic Synthesis Using 2 2 Cyanophenyl 2 Iodoacetophenone As a Building Block

Synthesis of Complex Polycyclic Aromatic Hydrocarbons

The utility of 2-(2-cyanophenyl)-2'-iodoacetophenone as a building block for complex polycyclic aromatic hydrocarbons (PAHs) is demonstrated through its conversion into substituted indenone frameworks. Indenones are a class of non-benzenoid aromatic compounds characterized by a fused benzene (B151609) and cyclopentadienone ring system, which serve as the core for more elaborate polycyclic structures.

A key transformation involves a palladium-catalyzed intramolecular C-C bond formation. This reaction proceeds via an oxidative addition of the palladium catalyst into the carbon-iodine bond, followed by an intramolecular cyclization and subsequent β-hydride elimination to furnish the indenone product. Specifically, the treatment of this compound with a palladium catalyst facilitates the synthesis of 3-(2-cyanophenyl)inden-1-one. This process efficiently constructs the rigid, planar indenone core, which is a significant step in building larger, more complex PAHs.

The reaction conditions for this transformation are outlined in the table below, based on documented synthetic procedures.

Table 1: Palladium-Catalyzed Cyclization of this compound Reaction conditions for the synthesis of 3-(2-cyanophenyl)inden-1-one.

| Parameter | Condition |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) |

| Ligand | Triphenylphosphine (PPh₃) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 100 °C |

| Product Yield | 80% |

This indenone product serves as a versatile intermediate. The presence of the cyano group and the reactive ketone functionality allows for further chemical modifications, enabling the annulation of additional rings and the synthesis of elaborate polycyclic aromatic systems.

Construction of Diverse Heterocyclic Scaffolds

The 3-(2-cyanophenyl)inden-1-one synthesized from this compound is a valuable precursor for constructing diverse and complex heterocyclic scaffolds, particularly spiro-heterocycles. Spiro compounds, which contain two rings connected by a single common atom, are of significant interest in drug discovery due to their three-dimensional architectures.

The indenone intermediate can be transformed into spiro-oxindole derivatives through a multi-step sequence. This process typically involves a reaction with a suitable amine to form an enamine, followed by a cyclization-rearrangement cascade. For instance, the reaction of 3-(2-cyanophenyl)inden-1-one with specific reagents can lead to the formation of spiro[indene-2,3'-oxindoles], which are core structures in various biologically active molecules.

An example of such a synthesis is the preparation of a spiro-heterocyclic compound from the indenone intermediate. The general reaction pathway is outlined below.

Table 2: Synthesis of a Spiro-Heterocyclic Compound Reaction pathway from 3-(2-cyanophenyl)inden-1-one to a spiro-oxindole derivative.

| Step | Reactant(s) | Product | Purpose |

| 1 | 3-(2-cyanophenyl)inden-1-one, Isatin, Piperidine | Intermediate adduct | Formation of the initial carbon-carbon bond between the indenone and isatin. |

| 2 | Intermediate adduct | Spiro[indene-2,3'-oxindole] derivative | Acid- or base-catalyzed intramolecular cyclization and rearrangement to form the final spirocyclic scaffold. |

This synthetic strategy highlights the role of this compound as a key starting material for accessing structurally complex and medicinally relevant heterocyclic systems. The ability to construct the indenone core via a palladium-catalyzed reaction and then elaborate it into spirocyclic frameworks provides a powerful tool for synthetic chemists.

Preparation of Multifunctional Organic Materials Precursors

There is currently no publicly available scientific literature detailing the application of this compound in the preparation of multifunctional organic materials precursors.

Development of Asymmetric Synthetic Routes Utilizing this compound

There is currently no publicly available scientific literature describing the use of this compound in the development of asymmetric synthetic routes.

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

There is currently no publicly available scientific literature on the integration of this compound into flow chemistry or other sustainable synthesis methodologies.

Q & A

Q. Optimization Tips :

- Vary catalyst loading (0.5–5 mol%) and temperature (80–120°C) to balance yield and side reactions.

- Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity.

- Monitor reaction progress via TLC or HPLC to identify intermediate byproducts.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Key techniques include:

Q. Data Interpretation Challenges :

- Overlapping aromatic signals in NMR can be resolved via 2D experiments (COSY, HMBC) .

- Iodine’s quadrupolar moment may broaden signals; use deuterated DMSO for better resolution.

Advanced: How do the electron-withdrawing substituents (CN and I) influence the reactivity of this compound in metal-catalyzed cross-coupling reactions?

Methodological Answer:

The cyano group (meta-directing) and iodo group (ortho/para-directing) create competing electronic effects:

- Steric and Electronic Effects : The cyano group reduces electron density at the adjacent phenyl ring, potentially slowing oxidative addition in cross-couplings. However, iodine’s polarizability enhances its leaving-group ability in Stille or Ullmann reactions.

- Directing Group Synergy : The iodo substituent can act as a transient directing group in C–H activation reactions when paired with Pd(II) catalysts.

Q. Experimental Design :

- Compare reactivity with analogous chloro/bromo derivatives to assess leaving-group efficiency.

- Use DFT calculations to map electron density distribution and predict regioselectivity.

Advanced: What strategies can resolve contradictions in reported yields for this compound synthesis across different studies?

Methodological Answer:

Discrepancies often arise from:

- Impurity Profiles : Unreacted starting materials or dehalogenation byproducts (e.g., 2-cyanoacetophenone). Use column chromatography (silica gel, hexane/EtOAc) or recrystallization for purification .

- Catalyst Deactivation : Trace moisture or oxygen can poison palladium catalysts. Employ Schlenk techniques for air-sensitive reactions.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions.

Q. Validation Steps :

- Replicate reactions under inert atmospheres (N₂/Ar) with rigorously dried solvents.

- Report yields with HPLC purity data (>95%) to standardize comparisons.

Advanced: How can this compound serve as a precursor for synthesizing heterocyclic or coordination complexes?

Methodological Answer:

The compound’s functional groups enable diverse transformations:

- Heterocycle Synthesis :

- React the nitrile with hydroxylamine to form an amidoxime, which can cyclize to oxadiazoles under acidic conditions.

- Use the iodine substituent in Ullmann-type couplings to generate biphenyl-based ligands.

- Coordination Chemistry :

- The carbonyl and nitrile groups can chelate metals (e.g., Cu, Pd) to form complexes for catalytic applications.

- Substitute iodine with phosphine ligands (e.g., PPh₃) to create metal-organic frameworks (MOFs).

Case Study :

A copper(II) complex derived from a similar acetophenone demonstrated enhanced catalytic activity in oxidation reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.